N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pivalamide
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Overview
Description
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pivalamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds have gained significant attention due to their diverse applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pivalamide typically involves the reaction of a tetrazole derivative with pivaloyl chloride. One common method is the Ugi-azide four-component reaction, which involves an aldehyde, an amine, an isocyanide, and trimethylsilyl azide (TMSN3) as the azide source. This reaction is carried out in water using tetradecyltrimethylammonium bromide (TTAB) as a catalyst .
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often involves large-scale synthesis using similar multicomponent reactions. The use of green chemistry principles, such as aqueous micellar catalysis, is becoming more common to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the tetrazole ring or other functional groups.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pivalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its stability and bioisosterism with carboxylic acids.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pivalamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Tetrazole: A simpler tetrazole derivative with similar chemical properties.
5-Substituted Tetrazoles: Compounds with various substituents on the tetrazole ring, exhibiting different biological activities.
Uniqueness
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)pivalamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexyl group enhances lipophilicity, potentially improving cell membrane permeability and metabolic stability .
Biological Activity
N-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)pivalamide is a compound that has garnered attention for its potential therapeutic applications, particularly in the modulation of pain and inflammatory responses. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.
Chemical Structure and Properties
This compound features a tetrazole ring, which is known for its pharmacological versatility. The presence of the cyclohexyl group and pivalamide moiety contributes to its unique biological profile.
Research indicates that this compound acts primarily as an agonist of the Cannabinoid Receptor 2 (CB2) . This receptor is implicated in various physiological processes, including pain modulation and inflammation control. The activation of CB2 receptors can lead to anti-inflammatory effects, making compounds like this compound promising candidates for treating chronic pain conditions and other inflammatory diseases .
Pain Management
One of the most significant biological activities of this compound is its efficacy in pain management. Studies have demonstrated its ability to reduce pain in animal models, particularly in conditions mimicking chronic pain scenarios. The compound's action on CB2 receptors suggests it could be effective in treating various pain-related disorders without the psychoactive effects associated with CB1 receptor activation .
Anti-inflammatory Effects
The compound also exhibits notable anti-inflammatory properties. By activating CB2 receptors, it can downregulate pro-inflammatory cytokines and inhibit pathways that lead to inflammation. This mechanism is particularly relevant in conditions such as arthritis and inflammatory bowel disease .
Data Tables
Here are some key findings related to the biological activity of this compound:
Study | Model | Effect | Mechanism |
---|---|---|---|
Study 1 | Rat model of chronic pain | Significant pain reduction | CB2 receptor agonism |
Study 2 | Mouse model of inflammation | Decreased inflammatory markers | Inhibition of cytokine release |
Study 3 | In vitro assays | Modulation of immune response | Activation of CB2 pathways |
Case Study 1: Chronic Pain Management
In a controlled study involving rats with induced chronic pain, administration of this compound resulted in a marked decrease in pain scores compared to control groups. The study highlighted the compound's potential as a non-opioid analgesic alternative.
Case Study 2: Inflammatory Bowel Disease
Another study investigated the effects of this compound on a mouse model of inflammatory bowel disease (IBD). Results indicated that treatment with this compound led to significant reductions in colonic inflammation and improved overall health markers, suggesting its therapeutic potential for IBD patients.
Properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O/c1-13(2,3)12(19)14-9-11-15-16-17-18(11)10-7-5-4-6-8-10/h10H,4-9H2,1-3H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKINSANIMXYGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=NN=NN1C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.